Cimigenol

Description

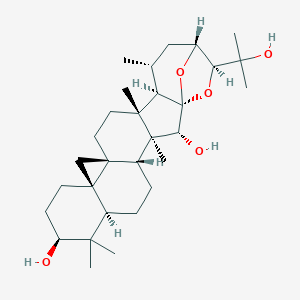

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHUROFMYCHGI-IEUUZZHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-59-7 | |

| Record name | Cimigenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Cimigenol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenol and its derivatives, primarily classified as cycloartane (B1207475) triterpene glycosides, are a significant class of bioactive compounds predominantly found in the plant genus Actaea (formerly Cimicifuga). The rhizomes of Actaea racemosa L. (black cohosh) are the most well-documented and commercially significant source of these molecules. Compounds such as actein (B190517), 23-epi-26-deoxyactein (B1259016), and various this compound xylosides have been the subject of extensive research for their potential therapeutic applications, including roles in cancer therapy and the management of menopausal symptoms. This guide provides a comprehensive overview of the primary natural sources of this compound and its derivatives, quantitative data on their occurrence, detailed protocols for their extraction and isolation, and an examination of their known biological signaling pathways.

Primary Natural Sources

This compound and its glycosidic derivatives are characteristic secondary metabolites of several species within the Ranunculaceae family.

-

Actaea racemosa L. (Syn. Cimicifuga racemosa): Commonly known as black cohosh, this species is the most prominent source. The roots and rhizomes of black cohosh are rich in a complex mixture of triterpene glycosides, with actein and 23-epi-26-deoxyactein being among the most abundant.[1] These parts of the plant have been traditionally used by Native Americans and are now widely commercialized as dietary supplements.[1]

-

Other Actaea and Cimicifuga Species: Several related species, primarily of Asian origin, also produce this compound-type compounds. These include Actaea dahurica, Actaea europaea, Cimicifuga foetida, Cimicifuga japonica, and Cimicifuga acerina.[2][3] The specific profile and concentration of these triterpenoids can vary significantly between species, making accurate botanical identification crucial for standardization.

Quantitative Data Presentation

The concentration of this compound derivatives in plant material can vary based on factors such as geographic origin, harvest time, and processing methods. The following tables summarize quantitative data from analyses of Actaea racemosa rhizomes and commercial products.

Table 1: Concentration of Major Triterpene Glycosides in Actaea racemosa Rhizomes

| Compound | Mean Concentration (mg/g DW) | Standard Deviation (mg/g DW) |

| Cimiracemoside F | 0.28 | 0.20 |

| 23-O-Acetylshengmanol-3-O-β-D-xylopyranoside | 0.65 | 0.38 |

| Cimiracemoside A | 0.81 | 0.47 |

| 23-epi-26-Deoxyactein | 1.95 | 1.15 |

| Actein | 3.33 | 1.76 |

| Cimiracemoside C | 0.16 | 0.11 |

| 26-Deoxycimicifugoside | 0.13 | 0.09 |

| Cimicifugoside H-2 | 0.12 | 0.09 |

| Cimicifugoside H-1 | 0.38 | 0.25 |

| This compound-3-O-β-D-xylopyranoside | 0.09 | 0.08 |

| 25-O-Acetylthis compound-3-O-β-D-xylopyranoside | 0.08 | 0.06 |

| Data derived from analysis of 117 wild-harvested and cultivated A. racemosa samples by LC-ELSD. |

Table 2: Triterpene Glycoside Content in Commercial Black Cohosh Products

| Product Type | Actein (mg/g) | 23-epi-26-deoxyactein (mg/g) | Cimiracemoside A (mg/g) | Total Triterpene Glycosides (%) |

| 80% Methanolic Extract | 7.91 | 4.39 | 1.98 | 2.5% (Standardized) |

| 75% Ethanolic Extract | 8.87 | 4.91 | 2.21 | Not Specified |

| 40% 2-Propanolic Extract | 6.75 | 3.74 | 1.69 | Not Specified |

| Commercial Product C-1 | 0.70 | 0.46 | 0.18 | Not Specified |

| Commercial Product C-4 | 1.09 | 0.73 | 0.25 | Not Specified |

| Data adapted from a comparative analysis of commercial dietary supplements.[4] Note the significant variability in products. |

Experimental Protocols

The isolation and purification of this compound and its derivatives require multi-step procedures to separate these structurally similar compounds from a complex plant matrix.

Protocol 1: Extraction and Multi-Step Chromatographic Separation

This protocol provides a method for the isolation of several triterpene saponins, including this compound, from Actaea racemosa.[5][6]

Objective: To isolate and purify individual triterpene glycosides from dried A. racemosa rhizomes.

Methodology:

-

Extraction:

-

Mill dried rhizome material to a fine powder.

-

Perform accelerated solvent extraction (ASE) to defat and extract the material, yielding a triterpene-enriched crude extract.

-

-

Size Exclusion Chromatography (SEC):

-

Dissolve the crude extract in an appropriate solvent.

-

Apply the dissolved extract to an SEC column (e.g., Sephadex LH-20).

-

Elute with methanol (B129727) to separate fractions based on molecular size. This step is effective for separating high-abundance compounds like actein and 23-epi-26-deoxyactein from other triterpenoids.

-

-

High-Speed Countercurrent Chromatography (HSCCC):

-

Prepare a two-phase solvent system. A system successfully used for this purpose consists of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v).[6]

-

Apply the more complex fractions obtained from SEC to the HSCCC system.

-

Perform the separation and collect fractions. Monitor the effluent using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like triterpene glycosides.

-

-

Purification and Identification:

-

Collect the fractions corresponding to individual peaks.

-

Concentrate the fractions to yield purified compounds (e.g., 23-O-acetylshengmanol-3-O-β-D-xylopyranoside, cimiracemoside D, 25-O-acetylthis compound-3-O-β-D-xylopyranoside, and this compound).

-

Confirm the purity and identity of the isolated compounds using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Solvent Partitioning and Silica (B1680970) Gel Chromatography

This protocol was used for the bioassay-guided isolation of CYP3A4 inhibitors from a commercial black cohosh supplement.[7]

Objective: To isolate active triterpene glycosides through solvent partitioning and column chromatography.

Methodology:

-

Initial Extraction and Partitioning:

-

Suspend the powdered black cohosh material in water and extract with ethyl acetate (B1210297) (EtOAc).

-

Partition the resulting organic layer between hexane (B92381) and 90% methanol-water. The more polar 90% methanol fraction will contain the triterpene glycosides.

-

-

Silica Gel Chromatography:

-

Concentrate the polar fraction and apply it to a silica gel column.

-

Elute the column with a gradient of EtOAc/Methanol to separate the compounds based on polarity.

-

-

Octadecyl Silica (ODS) Chromatography:

-

Subject the fractions from the silica gel step to further separation on an ODS (C18) column.

-

Elute with gradients of Methanol/Water and subsequently Acetonitrile/Water.

-

-

Final Purification by HPLC:

-

Perform final purification of the fractions obtained from ODS chromatography using preparative HPLC with an ODS column and an Acetonitrile/Water mobile phase.

-

-

Structural Elucidation:

-

Identify the purified compounds (e.g., cimiracemoside H, 26-deoxyactein, actein) using 1H NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound derivatives from Actaea racemosa.

Biological Signaling Pathways

Research indicates that the triterpene glycoside actein, a prominent derivative of this compound, exerts anticancer effects by inducing an integrated stress response (ISR) that leads to apoptosis.[1] While the serotonergic activity of black cohosh extracts has been noted, studies suggest this is primarily due to the compound Nω-methylserotonin, with triterpene glycosides showing only weak activity in this area.[8][9]

The diagram below outlines the proposed molecular pathway for actein-induced apoptosis in cancer cells.

This pathway illustrates that actein treatment triggers the ISR, leading to the upregulation of transcription factors like ATF3 and ATF4.[1] This shifts the balance of Bcl-2 family proteins, favoring the pro-apoptotic Bax over the anti-apoptotic Bcl-2.[10] The increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This event initiates the caspase cascade, activating initiator caspase-9 and executioner caspase-3, ultimately culminating in programmed cell death.[5]

References

- 1. The growth inhibitory effect of actein on human breast cancer cells is associated with activation of stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The integrated stress response in cancer progression: a force for plasticity and resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemoprotective agent N-acetylcysteine blocks cisplatin-induced apoptosis through caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Cimigenol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemical configuration of Cimigenol, a complex triterpenoid (B12794562) isolated from plants of the Cimicifuga (Actaea) genus.[1][2] The information presented herein is intended to serve as a core technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Nomenclature

This compound is a tetracyclic triterpenoid characterized by a 9,19-cyclolanostane skeleton.[3] Its unique and rigid structure is further defined by a diepoxy bridge and multiple hydroxyl groups, contributing to its specific biological activities.[1][2] The compound's formal chemical identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Registry Number | 3779-59-7 | [1][3] |

| Systematic Name (CAS) | (3β,15α,16α,23R,24S)-16,23:16,24-Diepoxy-9,19-cyclolanostane-3,15,25-triol | [1] |

| IUPAC Name | (1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosane-2,9-diol | [3] |

| Synonyms | Cimicifugol | [1] |

| Molecular Formula | C₃₀H₄₈O₅ | [1][3][4] |

| InChIKey | CNBHUROFMYCHGI-IEUUZZHOSA-N | [3][4] |

| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O)C)O2">C@HC(C)(C)O | [3][4] |

Table 2: Physicochemical Properties of this compound and Its Derivatives

| Property | This compound | Diacetate Derivative | Triacetate Derivative | Source |

| Molecular Weight | 488.70 g/mol | 572.77 g/mol | 614.81 g/mol | [1] |

| Melting Point | 227.5-228.5 °C | 202-204 °C | 149.5-150.5 °C | [1] |

| Optical Rotation | [α]D +38° (c=0.86, CHCl₃) | [α]D +46.3° (c=1.07, CHCl₃) | [α]D +25.4° (CHCl₃) | [1] |

| Appearance | Needles from methanol | Needles from hexane | Needles from hexane | [1] |

Core Molecular Structure and Functional Groups

The structure of this compound is built upon a complex, rigid polycyclic framework. Understanding its constituent parts is crucial for comprehending its chemical behavior and biological function.

Caption: Key structural components of the this compound molecule.

Stereochemistry and Absolute Configuration

The biological activity of chiral molecules is intrinsically linked to their three-dimensional arrangement. This compound possesses a highly complex stereochemistry with 13 defined stereocenters.[4] The absolute configuration of several key centers has been established and is crucial for its unique identity.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.[5][6][7] The established stereochemistry for this compound, as indicated by its CAS name, includes:

-

3β-hydroxyl: The hydroxyl group at position 3 is in the beta orientation (pointing "up" from the plane of the steroid nucleus).

-

15α-hydroxyl: The hydroxyl group at position 15 is in the alpha orientation (pointing "down").

-

16α-epoxy linkage: The oxygen bridge at C-16 originates from the alpha face.

-

(23R) and (24S): These descriptors define the precise spatial arrangement of substituents around the chiral centers in the side chain, which forms the diepoxy-triol system.

The determination of this absolute configuration is a non-trivial process that relies on advanced analytical techniques.

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of complex natural products like this compound were elucidated through a combination of spectroscopic and crystallographic methods. While the original publications from the 1960s established the foundational structure, modern workflows follow a standardized process.[1]

4.1. General Experimental Workflow

The process begins with the isolation and purification of the compound from its natural source, followed by a series of analytical experiments to piece together its molecular puzzle.

Caption: Generalized workflow for elucidating this compound's structure.

4.2. Methodological Principles

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

-

Protocol: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

Data Interpretation: ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR identifies the number and type of carbon atoms. 2D NMR experiments establish correlations between protons and carbons, allowing for the assembly of molecular fragments and the determination of the complete planar structure and relative stereochemistry. While specific spectral data for this compound is not detailed in the provided results, ¹³C NMR data is available for its xyloside derivative, Cimifugoside.[8]

-

-

X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure and absolute configuration of a crystalline compound.[9][10][11]

-

Protocol: A high-quality single crystal of this compound is grown from a supersaturated solution.[11] The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is recorded.[9][10]

-

Data Analysis: The angles and intensities of the diffracted X-rays are computationally processed to generate an electron density map of the molecule.[10][12] From this map, the precise position of each atom in the crystal lattice can be determined, providing an unequivocal 3D structure and confirming the absolute stereochemistry (R/S configuration) at each chiral center.[7][11]

-

Conclusion

This compound is a structurally complex natural product with significant stereochemical intricacy. Its well-defined three-dimensional architecture, established through rigorous spectroscopic and crystallographic analysis, is fundamental to its chemical properties and potential pharmacological applications. This guide provides the core structural and stereochemical data necessary for researchers in medicinal chemistry and drug discovery to further investigate this fascinating molecule.

References

- 1. This compound [drugfuture.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C30H48O5 | CID 16020000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Cimigenol Analogues and Their Structural Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, and its analogues, primarily isolated from plants of the Actaea (formerly Cimicifuga) species, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the realm of oncology. These natural products have demonstrated notable cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of this compound analogues, focusing on their structural modifications, the resulting impact on their biological activity, detailed experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.

Core Structure and Structural Modifications

The core structure of this compound is a tetracyclic triterpenoid with a characteristic cycloartane skeleton. The biological activity of this compound analogues is significantly influenced by structural modifications at key positions, primarily at the C-3, C-25, and C-7/C-8 positions.

-

Glycosylation at C-3: The sugar moiety attached at the C-3 position plays a crucial role in the molecule's solubility and its interaction with biological targets. Different sugar units, such as xylose and arabinose, have been shown to modulate the cytotoxic potency of the analogues. For instance, some studies suggest that an arabinose moiety at C-3 can enhance cytotoxic effects[1].

-

Substitution at C-25: Modifications at the C-25 position, such as acetylation or methylation, have been demonstrated to significantly impact the anticancer activity. An acetyl group at this position has been linked to enhanced growth inhibitory activity[2].

-

Modifications in the Triterpenoid Core: Changes within the cycloartane skeleton, such as the introduction of a double bond at the C-7/C-8 position (7,8-didehydrothis compound derivatives), also contribute to the diversity of these analogues and their biological profiles.

Quantitative Data on Biological Activity

The cytotoxic activity of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for a selection of this compound analogues and related triterpenoids from Actaea species.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 25-acetyl-7,8-didehydrothis compound 3-O-β-D-xylopyranoside | MDA-MB-453 | 5 | [2] |

| 7,8-didehydrothis compound 3-O-β-D-xylopyranoside | MDA-MB-453 | 12.1 | [2] |

| This compound 3-O-β-D-xyloside | MDA-MB-453 | 9 | [2] |

| Actein (a related triterpene glycoside) | MDA-MB-453 | 8.4 | [2] |

| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | HepG2 | 16 | |

| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | NCI-H929 | Not specified | [1] |

| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | OPM-2 | Not specified | [1] |

| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | U266 | Not specified | [1] |

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Actatica A | HT-29 | 26.4 | [3][4] |

| Actatica A | McF-7 | 23.1 | [3][4] |

| Actatica B | HT-29 | 19.8 | [3][4] |

| Actatica B | McF-7 | 18.2 | [3][4] |

| Actatica C | HT-29 | 22.5 | [3][4] |

| Actatica C | McF-7 | 20.3 | [3][4] |

| Actatica D | HT-29 | 15.7 | [3][4] |

| Actatica D | McF-7 | 14.1 | [3][4] |

| Actatica E | HT-29 | 12.9 | [3][4] |

| Actatica E | McF-7 | 11.5 | [3][4] |

| Actatica F | HT-29 | 10.8 | [3][4] |

| Actatica F | McF-7 | 9.8 | [3][4] |

| Actatica G | HT-29 | 10.1 | [3][4] |

| Actatica G | McF-7 | 9.2 | [3][4] |

Experimental Protocols

General Synthesis of a this compound Glycoside Analogue

This protocol describes a general strategy for the glycosylation of a this compound aglycone. Specific reaction conditions may need to be optimized for different substrates.

-

Protection of the Aglycone:

-

Dissolve the this compound aglycone in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).

-

Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride for hydroxyl groups not at the C-3 position) in the presence of a base (e.g., imidazole (B134444) or triethylamine).

-

Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

-

-

Glycosylation:

-

Activate the protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) with a suitable promoter (e.g., silver triflate or trimethylsilyl (B98337) triflate) in an anhydrous solvent at low temperature.

-

Add the protected this compound aglycone with the free C-3 hydroxyl group to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction and purify the resulting glycoside by column chromatography.

-

-

Deprotection:

-

Dissolve the protected glycoside in a suitable solvent.

-

Add a deprotection reagent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers or a base for acetyl groups).

-

Stir the reaction until all protecting groups are removed.

-

Purify the final this compound glycoside analogue by column chromatography or recrystallization.

-

MTT Cytotoxicity Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound analogues on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogue in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blotting.

-

Cell Lysis:

-

Treat cancer cells with the this compound analogue for a specified time.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Mechanisms of Action

This compound analogues primarily exert their cytotoxic effects by inducing apoptosis in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogues.

Intrinsic Apoptosis Pathway

Upon cellular stress induced by this compound analogues, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Potential Involvement of Other Signaling Pathways

While the intrinsic apoptosis pathway is a primary mechanism, evidence from related natural products suggests that this compound analogues may also modulate other key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival. Inhibition of Akt phosphorylation would lead to decreased cell survival and could potentiate apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by this compound analogues could contribute to their anticancer effects.

Further research is required to fully elucidate the direct molecular targets of this compound analogues and their precise effects on these upstream signaling cascades.

Conclusion

This compound analogues represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their cytotoxic activity is intricately linked to their structural features, particularly the substitutions at the C-3 and C-25 positions. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway, although the modulation of other survival and proliferation pathways, such as PI3K/Akt and MAPK, may also play a role. Continued research focusing on the synthesis of novel analogues, comprehensive structure-activity relationship studies, and detailed elucidation of their molecular mechanisms will be crucial for advancing these compounds towards clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 4. Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Cimigenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenol is a cycloartane (B1207475) triterpenoid (B12794562), a class of natural products known for their diverse and significant biological activities. Found in plant species of the Actaea genus (formerly Cimicifuga), such as Actaea racemosa (black cohosh), this compound and its glycosides are subjects of interest in phytochemical and pharmacological research. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and the development of analytical methods for quality control of botanical preparations and potential drug candidates. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Chemical Structure

This compound possesses a characteristic 9,19-cyclopropane ring fused to a tetracyclic triterpene core. Its molecular formula is C₃₀H₄₈O₅, and its molecular weight is 488.70 g/mol .

Spectroscopic Data

The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 19α | 0.53 | d | 4.2 |

| 19β | 0.32 | d | 4.2 |

| Me-18 | 1.25 | s | |

| Me-21 | 1.54 | s | |

| Me-26 | 1.58 | s | |

| Me-27 | 1.62 | s | |

| Me-28 | 1.08 | s | |

| Me-29 | 1.54 | s | |

| Me-30 | 1.67 | s |

Note: The ¹H NMR spectrum of cycloartane triterpenoids is complex due to the presence of numerous overlapping signals. The values presented here are characteristic signals, particularly the highly shielded cyclopropane (B1198618) methylene (B1212753) protons (H-19), which are diagnostic for this class of compounds. Data is compiled from studies on cycloartane triterpenes from Actaea species.[1][2][3]

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ ppm) | Carbon | Chemical Shift (δ ppm) |

| 1 | 32.5 | 16 | 82.8 |

| 2 | 26.8 | 17 | 51.2 |

| 3 | 78.5 | 18 | 18.2 |

| 4 | 40.5 | 19 | 29.8 |

| 5 | 47.3 | 20 | 49.5 |

| 6 | 21.2 | 21 | 26.5 |

| 7 | 27.1 | 22 | 35.4 |

| 8 | 48.1 | 23 | 25.9 |

| 9 | 20.3 | 24 | 125.1 |

| 10 | 26.1 | 25 | 131.5 |

| 11 | 28.3 | 26 | 25.7 |

| 12 | 33.1 | 27 | 17.7 |

| 13 | 45.4 | 28 | 19.4 |

| 14 | 49.8 | 29 | 28.1 |

| 15 | 35.8 | 30 | 21.8 |

Note: The chemical shifts are characteristic of a this compound-type scaffold. Assignments are based on 2D NMR experiments (HSQC, HMBC) from related compounds and are subject to minor variations depending on the solvent and specific substitution pattern.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 489.3528 | 471, 453, 435, 315, 297 |

Note: The fragmentation pattern of cycloartane triterpenoids in ESI-MS often involves sequential losses of water molecules (18 Da) from the hydroxyl groups and characteristic cleavages of the side chain.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

-

Extraction: The dried and powdered rhizomes of Actaea racemosa are typically extracted with methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction is usually enriched in the chloroform or ethyl acetate fraction.

-

Chromatography: The bioactive fraction is subjected to multiple chromatographic steps for the isolation of pure this compound. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient elution system of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase of methanol and water or acetonitrile (B52724) and water is commonly used for final purification.

-

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, pyridine-d₅, or methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Data Acquisition: NMR spectra are recorded on a high-field spectrometer (typically 400 MHz or higher). Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

-

Data Processing: The acquired data is processed using appropriate software. The chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive or negative ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

References

- 1. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 2. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimigenol's Mechanism of Action in Endocrine Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) glycoside from Cimicifuga racemosa (black cohosh), has garnered significant interest for its potential therapeutic applications in endocrine-related disorders, particularly menopausal symptoms and bone health. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action. While often associated with estrogenic activity, evidence suggests a more complex and multifaceted mode of action, including selective estrogen receptor modulation (SERM), anti-inflammatory effects, and potential interactions with serotonergic pathways. This document summarizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction

Endocrine disorders, characterized by hormonal imbalances, encompass a wide range of conditions affecting metabolism, growth, and reproduction. Hormone replacement therapy (HRT) has been a cornerstone of treatment for many of these disorders, particularly those related to menopause. However, concerns over the long-term risks of HRT have spurred the search for safer alternatives. Phytoestrogens and other plant-derived compounds, such as this compound, have emerged as promising candidates. This guide focuses on the molecular mechanisms underpinning the therapeutic potential of this compound in the context of endocrine health.

Molecular Mechanisms of Action

The biological activities of this compound and its parent extracts from Cimicifuga racemosa appear to be mediated through several distinct, and potentially interacting, pathways.

Selective Estrogen Receptor Modulator (SERM) Activity

While some early hypotheses suggested a direct estrogenic action, recent evidence points towards a more nuanced role as a selective estrogen receptor modulator (SERM). This implies that this compound and related compounds may exert estrogen-like effects in some tissues (e.g., bone) while having neutral or even anti-estrogenic effects in others (e.g., uterus and breast).

A molecular docking study investigating the binding of various phytochemicals to estrogen receptors found that this compound itself did not dock with either estrogen receptor alpha (ERα) or beta (ERβ)[1][2]. However, other compounds from Cimicifuga racemosa did show strong docking potential, suggesting that the SERM-like effects of black cohosh extracts may be due to a combination of its constituents[1][2].

Studies on Cimicifuga racemosa extracts have demonstrated tissue-specific effects. For instance, an isopropanolic extract was shown to have beneficial effects on bone in ovariectomized rats without stimulating uterine weight[1]. This tissue selectivity is a hallmark of SERMs.

Regulation of Bone Metabolism

A significant body of research points to the bone-protective effects of Cimicifuga racemosa extracts, which are rich in triterpenoid glycosides like this compound. The primary mechanism appears to be the modulation of the RANKL/OPG signaling pathway, which is critical for osteoclast differentiation and activity.

Cimicifuga racemosa extracts have been shown to stimulate the production of osteoprotegerin (OPG) by human osteoblasts[3]. OPG acts as a decoy receptor for RANKL, thereby inhibiting osteoclastogenesis and reducing bone resorption. Notably, the stimulatory effect of the extract on OPG production was abolished by the estrogen receptor antagonist ICI 182,780, indicating an ER-mediated pathway, even in the absence of direct binding by this compound itself[3]. Furthermore, ethanolic extracts have been found to enhance bone nodule formation in preosteoblast cell lines, an effect also mediated through an estrogen receptor-dependent mechanism[4].

Anti-Inflammatory Effects

Chronic inflammation is implicated in the pathophysiology of various endocrine-related conditions. This compound and related compounds have demonstrated significant anti-inflammatory properties. This compound-type triterpenes from Cimicifuga taiwanensis have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator[5].

Furthermore, studies on Cimicifuga racemosa have identified other bioactive constituents, such as cimiracemate A, that suppress the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS)[6]. This anti-inflammatory action is mediated through the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways[6].

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory system for reproductive hormones. An ethanolic extract of Cimicifuga racemosa has been shown to significantly reduce luteinizing hormone (LH) levels in menopausal women, while follicle-stimulating hormone (FSH) levels remained unaffected[7]. Further investigation of the extract revealed different fractions with distinct biological activities: some suppressed LH without binding to the estrogen receptor, some suppressed LH and bound to the ER, and others bound to the ER without affecting LH secretion[7]. This suggests a complex interplay of various constituents in modulating the HPG axis, and the specific role of this compound in this context requires further elucidation.

Serotonergic Pathway Interaction

An alternative, non-hormonal mechanism of action for the effects of Cimicifuga racemosa on menopausal symptoms, particularly hot flashes, involves the serotonergic system. Extracts of black cohosh have been found to bind to several serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT7, and act as a partial agonist at the 5-HT7 receptor[8]. Another study identified Nω-methylserotonin as a potent serotonergic compound within black cohosh[9][10]. While this compound itself is not serotonergic, this pathway may contribute to the overall therapeutic effects of the crude extract.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Cimicifugosides in Rats Following Oral Administration of Cimicifuga foetida L. Extract [11]

| Compound | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | Absolute Oral Bioavailability (F) (%) |

| Cimicifugoside H-1 | 12.5 | 4.05 | 0.46 | 1.86 |

| 25 | 9.87 | 0.83 | 3.45 | |

| 50 | 17.69 | 1.28 | 6.97 | |

| 23-epi-26-deoxyactein | 12.5 | 90.93 | 2.00 | 26.8 |

| 25 | 215.4 | 3.33 | 38.7 | |

| 50 | 395.7 | 4.67 | 48.5 | |

| Cimigenolxyloside | 12.5 | 407.1 | 14.67 | 238 |

| 25 | 876.5 | 16.33 | 297 | |

| 50 | 1180 | 19.67 | 319 | |

| 25-O-acetylcimigenoside | 12.5 | 21.56 | 8.08 | 32.9 |

| 25 | 35.42 | 11.67 | 41.2 | |

| 50 | 45.09 | 14.27 | 48.0 |

Table 2: In Vitro Effects of Cimicifuga racemosa Extracts on Bone Cells

| Cell Type | Extract Type | Concentration | Effect | Fold Change | Reference |

| Human Osteoblasts | Isopropanolic | 1 µg/mL | OPG Protein Secretion | 3- to 5-fold increase | [3] |

| Human Osteoblasts | Isopropanolic | 1 µg/mL | Alkaline Phosphatase Activity | 4-fold increase | [3] |

| Human Osteoblasts | Isopropanolic | 1 µg/mL | Osteocalcin (B1147995) Expression | 3-fold increase | [3] |

| MC3T3-E1 Preosteoblasts | Ethanolic | 500 ng/mL | Bone Nodule Formation | Significant increase | [4] |

| MC3T3-E1 Preosteoblasts | Ethanolic | 500 ng/mL | Runx2 Gene Expression | Enhanced | [4] |

| MC3T3-E1 Preosteoblasts | Ethanolic | 500 ng/mL | Osteocalcin Gene Expression | Enhanced | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the mechanisms of action of this compound and related compounds.

Molecular Docking of this compound with Estrogen Receptors

-

Objective: To predict the binding affinity and interaction of this compound with ERα and ERβ.

-

Protocol:

-

Protein Preparation: The crystal structures of human ERα and ERβ were obtained from the Protein Data Bank. All solvent molecules and co-crystallized ligands were removed prior to docking.

-

Ligand Preparation: The 3D structure of this compound was built and optimized using computational chemistry software.

-

Docking Simulation: Molecular docking calculations were performed using software such as Molegro Virtual Docker. The software predicts the most favorable binding poses of the ligand within the receptor's binding site and calculates a docking score, which is an estimate of the binding affinity.

-

Analysis: The docking poses and scores were analyzed to determine if this compound could form stable interactions with the amino acid residues in the ligand-binding pocket of the estrogen receptors.[1][2]

-

In Vitro Assessment of Anti-Inflammatory Activity

-

Objective: To determine the effect of this compound-related compounds on the production of inflammatory mediators in macrophages.

-

Protocol:

-

Cell Culture: RAW 264.7 murine macrophages were cultured in appropriate media.

-

Treatment: Cells were pre-treated with various concentrations of the test compound (e.g., cimiracemate A) for a specified time.

-

Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathway Analysis: To investigate the underlying mechanism, the activation of MAPK and NF-κB pathways was assessed by Western blotting for phosphorylated forms of key signaling proteins.[6]

-

In Vitro Osteoblast Function Assays

-

Objective: To evaluate the effect of Cimicifuga racemosa extracts on osteoblast activity and differentiation.

-

Protocol:

-

Cell Culture: Human osteoblasts or MC3T3-E1 preosteoblast cells were cultured in osteogenic differentiation medium.

-

Treatment: Cells were treated with various concentrations of the Cimicifuga racemosa extract.

-

OPG Production: The concentration of OPG in the culture medium was quantified by ELISA.

-

Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, was measured using a colorimetric assay.

-

Gene Expression Analysis: The expression of osteoblast-specific genes, such as osteocalcin and Runx2, was determined by quantitative real-time PCR (qRT-PCR).

-

Bone Nodule Formation: For long-term differentiation, cells were stained with Alizarin Red S or von Kossa to visualize mineralized matrix deposition.[3][4]

-

Conclusion

The mechanism of action of this compound in endocrine disorders is complex and not fully elucidated. While it is a major constituent of Cimicifuga racemosa, its biological effects are likely part of a synergistic interplay with other compounds present in the plant extract. The current body of evidence strongly suggests that the therapeutic potential of this compound-containing extracts is not due to direct estrogenic activity but rather a combination of:

-

Selective estrogen receptor modulation , influencing gene expression in a tissue-specific manner.

-

Bone-protective effects through the modulation of the RANKL/OPG signaling pathway in an ER-dependent, albeit indirect, manner.

-

Potent anti-inflammatory activity via the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK.

The contribution of serotonergic activity from other constituents in the extract also warrants consideration for its effects on menopausal symptoms.

For drug development professionals, these findings suggest that this compound and related compounds from Cimicifuga racemosa represent a promising area for the development of novel therapies for endocrine disorders, particularly for postmenopausal osteoporosis and the management of menopausal symptoms. Future research should focus on elucidating the precise molecular targets of isolated this compound and its metabolites to fully understand its therapeutic potential and to develop targeted and effective treatments.

References

- 1. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isopropanolic extract of black cohosh stimulates osteoprotegerin production by human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanolic extract of Actaea racemosa (black cohosh) potentiates bone nodule formation in MC3T3-E1 preosteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of extracts from Cimicifuga racemosa on gonadotropin release in menopausal women and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Black cohosh acts as a mixed competitive ligand and partial agonist of the serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Cimigenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily isolated from plants of the Cimicifuga genus (e.g., Cimicifuga racemosa or Black Cohosh), has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the anti-inflammatory activities of this compound and its closely related analogues. While direct quantitative data on this compound is limited in publicly available literature, this document synthesizes findings from studies on its derivatives and related triterpene glycosides to elucidate its potential mechanisms of action. This guide covers the inhibitory effects on key inflammatory mediators, detailed experimental protocols for in vitro and in vivo assays, and the putative signaling pathways involved, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising source for the discovery of new therapeutic leads.

This compound is a tetracyclic triterpenoid that forms the aglycone core of several glycosides found in Cimicifuga species. These plants have a history of use in traditional medicine for treating inflammatory conditions. This guide focuses on the scientific evidence for the anti-inflammatory properties of this compound and its derivatives, providing a technical foundation for further investigation and development.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory activity of pure this compound is scarce in the current body of scientific literature. However, studies on its derivatives and other structurally related triterpenoids from Cimicifuga species provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related compounds.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | IC₅₀ (µM) | Source Species |

| 23-epi-26-deoxyactein | RAW 264.7 | 54.5 | Cimicifuga racemosa[1] |

| This compound-3-O-xyloside | RAW 264.7 | No inhibition observed | Cimicifuga racemosa[1] |

Note: IC₅₀ is the half maximal inhibitory concentration.

Putative Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of related compounds and the general mechanisms of inflammation, the NF-κB and MAPK pathways are the most likely targets for this compound's anti-inflammatory activity.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. LPS can activate these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells with LPS and solvent) and a negative control group (cells with solvent only).

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the vehicle control. Determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay on the treated cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

This protocol measures the effect of the test compound on the secretion of key pro-inflammatory cytokines.

-

Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 as described in the NO inhibition assay protocol.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA:

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

-

Data Analysis: Calculate the percentage of cytokine inhibition and the IC₅₀ value.

This assay determines the inhibitory effect of the compound on the activity of COX enzymes, which are responsible for the synthesis of prostaglandins.

-

Assay Principle: Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorescent). These kits typically provide purified COX-1 and COX-2 enzymes.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, heme, and the test compound (this compound) at various concentrations.

-

Add either COX-1 or COX-2 enzyme to the respective wells.

-

Incubate for a short period as per the kit's instructions.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

-

Detection: The kit will utilize a probe that is oxidized during the peroxidase activity of COX, leading to a colorimetric or fluorescent signal. Measure the signal using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC₅₀ values. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) can be used to determine the selectivity of the compound.

In Vivo Anti-inflammatory Assay

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Control group (vehicle).

-

Positive control group (e.g., indomethacin (B1671933) or diclofenac).

-

Test groups (different doses of this compound).

-

-

Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis:

-

Calculate the paw edema volume at each time point by subtracting the initial paw volume from the volume at that time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion and Future Directions

The available evidence from studies on compounds structurally related to this compound suggests that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators like nitric oxide and cytokines. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways.

However, there is a clear need for further research to be conducted on pure this compound to establish its specific anti-inflammatory profile. Future studies should focus on:

-

Determining the IC₅₀ values of this compound for the inhibition of NO, TNF-α, IL-6, COX-1, and COX-2.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various models of inflammatory diseases.

This technical guide provides a foundational framework for researchers to design and execute studies that will further clarify the therapeutic potential of this compound as an anti-inflammatory agent.

References

Cimigenol: A Technical Guide on its Role in Traditional Chinese medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) saponin, is a key bioactive constituent isolated from the rhizomes of various Cimicifuga species. In Traditional Chinese Medicine (TCM), these rhizomes, collectively known as Sheng Ma (升麻), have been utilized for centuries for their anti-inflammatory, antipyretic, and analgesic properties.[1][2] This technical guide provides an in-depth analysis of this compound's role, bridging its traditional applications with modern pharmacological findings. It details the compound's significant anti-cancer, anti-inflammatory, and neuroprotective activities, supported by quantitative data, mechanistic signaling pathways, and comprehensive experimental protocols relevant for drug discovery and development.

This compound in Traditional Chinese Medicine (TCM)

The rhizome of Cimicifuga species, Sheng Ma, is a well-documented herb in the Chinese pharmacopeia.[3] In TCM theory, its properties are described as acrid, slightly sweet, and slightly cold.[4][5] It is associated with the Lung, Spleen, Stomach, and Large Intestine meridians.[4][5]

Traditional Functions:

-

Dispersing Wind-Heat and Venting Rashes: Used for exterior conditions presenting with headache, sore throat, and in the early stages of measles.[3]

-

Clearing Heat and Relieving Toxicity: Applied for conditions of excess heat, such as swollen gums, canker sores, and painful throat.[3]

-

Raising Yang Qi: Utilized to treat the prolapse of internal organs, such as the stomach or uterus, a condition attributed to the sinking of spleen Yang.[6]

The standard dosage in TCM decoctions ranges from 3 to 9 grams per day.[4][6] this compound and its glycosides are among the primary chemical constituents responsible for these therapeutic effects.

Pharmacological Activities and Quantitative Data

Modern research has focused on isolating and characterizing the pharmacological activities of this compound and related cycloartane triterpenoids from Cimicifuga. The primary areas of investigation include its efficacy as an anti-cancer, anti-inflammatory, and neuroprotective agent.

Anti-Cancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action primarily involves the induction of cell cycle arrest and apoptosis.[7][8]

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 7.87 µM | [1] |

| This compound | A-549 (Lung Carcinoma) | MTT | 12.16 µM | [1] |

| Actein (a related triterpene glycoside) | MDA-MB-453 (Breast Cancer) | Coulter Counter | 8.4 µM | [9] |

| This compound 3-O-β-D-xyloside | MDA-MB-453 (Breast Cancer) | Coulter Counter | 9.0 µM | [9] |

| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | HepG2 (Hepatocellular Carcinoma) | Not Specified | 16 µM |[8] |

Anti-Inflammatory Effects

Consistent with its traditional use, this compound-containing extracts exhibit potent anti-inflammatory properties. The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways, such as NF-κB and MAPKs.[10]

Table 2: Anti-Inflammatory Activity of Cimicifuga Compounds

| Compound/Extract | Model | Parameter Measured | IC50 / Effect | Reference |

|---|---|---|---|---|

| Cimifugin | LPS-induced RAW264.7 cells | Inflammatory Factor Release | >40% suppression at 100 mg/L | [10] |

| Cimicitaiwanin C (related cycloartane) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 6.54 µM | [11] |

| Cimicitaiwanin D (related cycloartane) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 10.32 µM | [11] |

| Cimigenoside (B190805) (oral admin.) | Poly(I:C)-induced mice | Neutrophil Infiltration | Suppression of CXCL2 & CXCL10 |[2] |

Neuroprotective Potential

Studies on isopropanolic extracts of Cimicifuga racemosa (iCR) suggest significant neuroprotective effects, which may be beneficial in preventing age-related neurodegeneration. The extract appears to modulate several neurotransmitter systems.[12] Changes in brain electrical activity after iCR administration, particularly a decrease in α-2 waves, suggest an increase in dopaminergic activity, while effects on α-1 and β-1 frequencies indicate modulation of glutamatergic and serotonergic systems.[12]

Estrogenic and Antiestrogenic Activity

The estrogenic activity of Cimicifuga extracts, often used for menopausal symptoms, is a subject of controversy. While some studies indicate that lipophilic constituents may bind to and activate human estrogen receptor alpha, others have found no such effect.[13][14] In contrast, several studies report antiestrogenic activities, where Cimicifuga extracts antagonized estradiol-induced cell proliferation and gene expression.[15] This suggests that its therapeutic benefits may be mediated through central, non-estrogenic pathways, such as opioid receptor modulation.[16][17]

Key Signaling Pathways

This compound exerts its pharmacological effects by modulating specific intracellular signaling cascades.

Anti-Cancer Signaling: Induction of Apoptosis

This compound and its derivatives trigger apoptosis in cancer cells by inducing cell cycle arrest and activating the caspase cascade. Mechanistically, this involves the downregulation of cell cycle progression proteins and the upregulation of pro-apoptotic markers.[7][8]

References

- 1. CAS 3779-59-7 | this compound [phytopurify.com]

- 2. Chemical profile of Cimicifuga heracleifolia Kom. And immunomodulatory effect of its representative bioavailable component, cimigenoside on Poly(I:C)-induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theherbdepot.ca [theherbdepot.ca]

- 4. activeherb.com [activeherb.com]

- 5. activeherb.com [activeherb.com]

- 6. Black Cohosh | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Estrogen-like effect of a Cimicifuga racemosa extract sub-fraction as assessed by in vivo, ex vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological effects of Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiestrogenic activities of Cimicifuga racemosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Cytotoxic Effects of Cimigenol and its Derivatives on Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily isolated from plants of the Cimicifuga species, and its related glycoside derivatives have emerged as promising candidates in oncology research. This document provides a comprehensive technical overview of the cytotoxic mechanisms of these compounds against various cancer cell lines. Extensive analysis of published data reveals that this compound and its analogues exert their anti-cancer effects through the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways, including the Notch, WNT, and NF-κB pathways. This whitepaper consolidates quantitative cytotoxicity data, details key experimental protocols, and visualizes the molecular mechanisms and workflows to serve as a foundational resource for researchers in the field of cancer therapeutics and drug discovery.

Introduction to this compound

This compound is a tetracyclic triterpenoid natural product characterized by a cycloartane skeleton. It is a constituent of the rhizomes of plants such as Cimicifuga foetida and Cimicifuga dahurica, which have a history of use in traditional medicine. The anticancer potential of this compound and its derivatives, including various glycosides and acetylated forms, is a subject of growing scientific interest. These compounds have demonstrated significant growth-inhibitory effects across a range of cancer cell types, prompting further investigation into their mechanisms of action and potential as therapeutic agents.

In Vitro Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values indicate the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The data consistently show potent activity against breast, liver, colon, and pancreatic cancer cell lines.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |

|---|---|---|---|---|

| 25-acetyl-7,8-didehydrothis compound 3-O-β-D-xylopyranoside | MDA-MB-453 | Breast (ER-, Her2 overexpressing) | 5 µM (3.2 µg/ml) | [1][2] |

| 7,8-didehydrothis compound 3-O-β-d-xylopyranoside | MDA-MB-453 | Breast (ER-, Her2 overexpressing) | 12.1 µM (7.2 µg/ml) | [2] |

| Actein (this compound 3-O-β-D-xylopyranoside derivative) | MDA-MB-453 | Breast (ER-, Her2 overexpressing) | 8.4 µM (5.7 µg/ml) | [1][2][3] |

| Actein | MCF-7 | Breast (ER+, Her2 low) | 14 µg/ml | [1] |

| 23-epi-26-deoxyactein | MCF-7 | Breast (ER+, Her2 low) | 21 µg/ml | [1] |

| Cimiracemoside A | MCF-7 | Breast (ER+, Her2 low) | 41 µg/ml | [1] |

| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MCF-7 | Breast (ERα/PR/HER2 positive) | 5.6 µM | [4] |

| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MDA-MB-231 | Breast (Triple-negative) | 6.8 µM | [4] |

| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MDA-MB-468 | Breast (Triple-negative) | 9.2 µM | [4] |

| Unspecified Oleoyl Hybrid (Compound 1) | HCT116 | Colorectal | 22.4 µM | [5] |

| Unspecified Oleoyl Hybrid (Compound 2) | HCT116 | Colorectal | 0.34 µM | [5] |

| Unspecified Oleoyl Hybrids | HTB-26, PC-3, HepG2 | Breast, Pancreatic, Liver | 10 - 50 µM | [5] |

| Cycloartane Glycosides from C. foetida | Not Specified | Not Specified | 3.33 µM and 13.34 µM |[1][6] |

Note: The activity of Actein was reported to be comparable to this compound 3-O-β-d-xyloside.[2]

Mechanisms of Cytotoxic Action

The anticancer effects of this compound derivatives are multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with key cancer-promoting signaling cascades.

Induction of Apoptosis

A primary mechanism by which these compounds exert cytotoxicity is the induction of apoptosis. In HepG2 liver cancer cells, 23-O-acetylthis compound-3-O-β-D-xylopyranoside was shown to activate the caspase family of proteins, which are central executioners of apoptosis.[6] This activation is linked to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a disruption of the mitochondrial membrane and subsequent cell death.[6] Similarly, the related compound Actein has been observed to induce apoptosis in breast cancer cells, an effect associated with the activation of cellular stress response pathways.[1][2][3]

Cell Cycle Arrest

In addition to inducing apoptosis, certain this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Treatment of HepG2 cells with 23-O-acetylthis compound-3-O-β-D-xylopyranoside resulted in arrest at the G2/M phase of the cell cycle.[6] This blockade is associated with the reduced expression of key regulatory proteins Cdc2 and cyclin B, which form a complex essential for the transition from the G2 phase to mitosis.[6]

Modulation of Key Signaling Pathways

The cytotoxic effects of these compounds are also rooted in their ability to inhibit specific signaling pathways that are often hyperactive in cancer.

-

Notch Signaling: Cimigenoside has been identified as a novel inhibitor of γ-secretase, a critical enzyme in the Notch signaling pathway.[7] By inhibiting the catalytic subunit PSEN-1, Cimigenoside prevents the cleavage and activation of the Notch receptor.[7] The suppression of this pathway hinders the proliferation and metastasis of breast cancer cells.[7]

-